REACTION_SMILES
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[Br-:12].[CH3:13][O:14][N:15]([C:16](=[O:17])[c:18]1[cH:19][cH:20][c:21]([I:24])[cH:22][cH:23]1)[CH3:25].[F:1][c:2]1[c:3]([CH2:4][Br:5])[cH:6][cH:7][c:8]([F:10])[cH:9]1.[Mg:11]>>[F:1][c:2]1[c:3]([CH2:4][C:16](=[O:17])[c:18]2[cH:19][cH:20][c:21]([I:24])[cH:22][cH:23]2)[cH:6][cH:7][c:8]([F:10])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CON(C)C(=O)c1ccc(I)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc(CBr)c(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg]
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Name
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Type
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product
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Smiles
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O=C(Cc1ccc(F)cc1F)c1ccc(I)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |